molecular formula C8H17NO3 B12441814 Propyl (2S)-2-amino-4-methoxybutanoate

Propyl (2S)-2-amino-4-methoxybutanoate

Cat. No.: B12441814
M. Wt: 175.23 g/mol
InChI Key: MPYIDBMXNRNOOC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl (2S)-2-amino-4-methoxybutanoate is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of an amino group, a methoxy group, and a propyl ester group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (2S)-2-amino-4-methoxybutanoate typically involves the esterification of (2S)-2-amino-4-methoxybutanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propyl (2S)-2-amino-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Propyl (2S)-2-amino-4-methoxybutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Propyl (2S)-2-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and ester groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propyl (2S)-2-amino-4-hydroxybutanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Propyl (2S)-2-amino-4-ethoxybutanoate: Similar structure but with an ethoxy group instead of a methoxy group.

    Propyl (2S)-2-amino-4-methylbutanoate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Propyl (2S)-2-amino-4-methoxybutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

propyl (2S)-2-amino-4-methoxybutanoate

InChI

InChI=1S/C8H17NO3/c1-3-5-12-8(10)7(9)4-6-11-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI Key

MPYIDBMXNRNOOC-ZETCQYMHSA-N

Isomeric SMILES

CCCOC(=O)[C@H](CCOC)N

Canonical SMILES

CCCOC(=O)C(CCOC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.